molecular formula C11H16ClNO B13476577 3-(3-Methylphenyl)morpholine hydrochloride

3-(3-Methylphenyl)morpholine hydrochloride

Cat. No.: B13476577
M. Wt: 213.70 g/mol
InChI Key: CPJTWZXBVOQRRA-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)morpholine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by the presence of a morpholine ring substituted with a 3-methylphenyl group, and it is typically encountered as a hydrochloride salt. The compound’s unique structure imparts specific chemical and biological properties, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)morpholine hydrochloride typically involves the reaction of 3-methylphenylamine with epichlorohydrin to form an intermediate, which is then cyclized to produce the morpholine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylphenyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

Scientific Research Applications

3-(3-Methylphenyl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring may engage in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)morpholine hydrochloride
  • 3-(2-Methylphenyl)morpholine hydrochloride
  • 4-(3-Methylphenyl)morpholine hydrochloride

Comparison: Compared to its analogs, 3-(3-Methylphenyl)morpholine hydrochloride exhibits unique properties due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For instance, the 3-methyl substitution may result in different steric and electronic effects compared to the 2- or 4-methyl analogs, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-(3-methylphenyl)morpholine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-13-6-5-12-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H

InChI Key

CPJTWZXBVOQRRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2COCCN2.Cl

Origin of Product

United States

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